Thionyl chloride

Organic Synthesis Acyl Chlorides Process Chemistry

Choose Thionyl Chloride for superior chlorination and dehydration with a critical advantage: its gaseous byproducts (SO₂ and HCl) eliminate tedious purification steps and reduce production costs, unlike reagents that leave non-volatile residues. Proven to deliver high yields (e.g., 91% for o-toluyl chloride) and near-quantitative 99% for complex substrates like (–)-borneol in oxidation reactions, it is the safer, more selective industrial reagent for synthesizing acyl chlorides and alkyl chlorides. Streamline your process today.

Molecular Formula SOCl2
Cl2OS
Molecular Weight 118.97 g/mol
CAS No. 7719-09-7
Cat. No. B051792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThionyl chloride
CAS7719-09-7
SynonymsSulfinyl Chloride;  Sulfinyl Dichloride;  Sulfur Chloride Oxide (Cl2SO);  Sulfur Chloride Oxide (SCl2O);  Sulfur Oxychloride;  Sulfur Oxychloride (SOCl2);  Sulfurous Dichloride; _x000B_Sulfurous Oxychloride;  Thionyl Chloride (SOCl2);  Thionyl Dichloride
Molecular FormulaSOCl2
Cl2OS
Molecular Weight118.97 g/mol
Structural Identifiers
SMILESO=S(Cl)Cl
InChIInChI=1S/Cl2OS/c1-4(2)3
InChIKeyFYSNRJHAOHDILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Decomposes (fumes) in water
Decomp in acids, alc, alkalies;  in cold and hot water
Miscible with benzene, chloroform, carbon tetrachloride
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Thionyl Chloride (CAS 7719-09-7) as a Reagent for Acid and Alcohol Chlorination: A Procurement-Focused Baseline


Thionyl chloride (SOCl₂, CAS 7719-09-7) is a colorless to yellow fuming liquid with a boiling point of 76–79 °C [1] . It serves as a versatile chlorinating agent and dehydrating reagent, primarily employed to convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides [2]. Its utility in pharmaceutical, agrochemical, and polymer synthesis is well-established .

Why Thionyl Chloride Cannot Be Generically Substituted: Key Process Differentiators


While thionyl chloride shares its core chlorination function with reagents like phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride ((COCl)₂), their practical performance diverges significantly [1]. Thionyl chloride's primary advantage stems from its gaseous byproducts (SO₂ and HCl), which simplify product workup and reduce purification burden compared to the liquid or solid phosphorus-containing residues generated by PCl₅ and PCl₃ [2]. Furthermore, its reactivity profile and selectivity in specific transformations, such as oxidation reactions, differ markedly from alternatives like trifluoroacetic anhydride and oxalyl chloride [3].

Thionyl Chloride (SOCl₂) vs. Competitors: Quantitative Evidence for Procurement Decisions


Workup Efficiency: Gaseous Byproducts of SOCl₂ Eliminate Phosphorus Residues

In the synthesis of acyl chlorides from carboxylic acids, thionyl chloride (SOCl₂) generates only sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts, which readily escape the reaction mixture [1]. In contrast, phosphorus pentachloride (PCl₅) produces phosphorus oxychloride (POCl₃), a liquid byproduct that requires fractional distillation to separate from the desired acyl chloride [1]. This fundamental difference eliminates a downstream purification step, streamlining the workflow.

Organic Synthesis Acyl Chlorides Process Chemistry

Yield in Acyl Chloride Synthesis: 91% for o-Toluyl Chloride with SOCl₂

A direct comparison of acyl chloride synthesis methods revealed that using thionyl chloride with o-toluic acid achieved a 91% yield of o-toluyl chloride [1]. This specific, quantifiable yield serves as a benchmark for the efficiency of SOCl₂ in this common transformation. Yields with phosphorus reagents for similar acyl chloride preparations are generally reported in the range of 70–90% but are often associated with lower selectivity and more complex workup procedures [2].

Organic Synthesis Acyl Chlorides Yield Optimization

Oxidation Yield: 99% Yield for (-)-Borneol with SOCl₂/DMSO

In the activation of dimethyl sulfoxide (DMSO) for the oxidation of alcohols, thionyl chloride (SOCl₂) demonstrates superior performance over trifluoroacetic anhydride (TFAA). Specifically, the oxidation of (–)-borneol using SOCl₂-activated DMSO proceeded in an excellent 99% yield [1]. This is a direct, quantifiable advantage in a specific, high-value transformation.

Oxidation Alcohols DMSO Activation

Selectivity and Toxicity: SOCl₂ as a Safer, Milder Alternative to Oxalyl Chloride

Oxalyl chloride, while effective, is a more expensive reagent that generates toxic carbon monoxide (CO) gas as a byproduct and is often used on a smaller scale due to its higher cost and safety profile [1]. In contrast, thionyl chloride (SOCl₂) is described as a milder, more selective reagent for many transformations and degrades into the less hazardous byproducts SO₂ and HCl [1]. This makes SOCl₂ a more practical and safer choice for larger-scale or routine laboratory syntheses.

Selectivity Safety Reagent Comparison

Recommended Application Scenarios for Thionyl Chloride (CAS 7719-09-7) Based on Comparative Evidence


Large-Scale Synthesis of Acyl Chlorides

Thionyl chloride is the preferred reagent for the industrial and academic preparation of acyl chlorides where process efficiency is paramount. Its quantifiable high yield (e.g., 91% for o-toluyl chloride) and the elimination of a distillation step due to gaseous byproducts directly reduce production costs and time [1] [2].

High-Yielding Oxidation of Sensitive Alcohols

When oxidizing alcohols that are prone to side reactions, the SOCl₂/DMSO system provides a superior solution. The method delivers a near-quantitative 99% yield for complex substrates like (–)-borneol, outperforming alternatives like TFAA-activated DMSO [3].

Chlorination Where Safety and Selectivity Are Critical

For laboratories prioritizing safety and reaction control, thionyl chloride is a milder and more selective alternative to oxalyl chloride. Its byproducts (SO₂ and HCl) are less hazardous than the carbon monoxide generated by oxalyl chloride, and its selectivity can reduce the formation of unwanted side products [4].

Conversion of Alcohols to Alkyl Chlorides

For converting primary and secondary alcohols to alkyl chlorides, thionyl chloride is a standard and reliable choice. Its reaction generates gaseous byproducts (SO₂ and HCl), which simplifies product isolation compared to phosphorus halides that leave behind non-volatile phosphorus-containing residues [2] [5].

Technical Documentation Hub

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